molecular formula C15H18N4O2S B2807380 N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896328-34-0

N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2807380
CAS No.: 896328-34-0
M. Wt: 318.4
InChI Key: HTRCHODRYCYJTE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a chemical compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrido[1,2-a][1,3,5]triazin-2-yl moiety, and a sulfanylacetamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a][1,3,5]triazin-2-yl core, followed by the introduction of the sulfanylacetamide group and the cyclohexyl group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, it could be investigated for its therapeutic potential. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be compared with other similar compounds, such as those containing the pyrido[1,2-a][1,3,5]triazin-2-yl moiety or sulfanylacetamide group. These comparisons highlight its uniqueness in terms of its chemical structure and properties. Similar compounds may include derivatives with different substituents on the pyrido[1,2-a][1,3,5]triazin-2-yl ring or variations in the sulfanylacetamide group.

Properties

IUPAC Name

N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-13(16-11-6-2-1-3-7-11)10-22-14-17-12-8-4-5-9-19(12)15(21)18-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRCHODRYCYJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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